Oxyopinin-2d
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKFSVFSKILRSIAKVFKGVGKVRKQFKTASDLDKNQ |
Origin of Product |
United States |
Scientific Research Applications
Oxyopinin-2d is classified as an amphipathic peptide, which allows it to interact with biological membranes. Its primary structure exhibits significant sequence similarity to other antimicrobial peptides, suggesting a shared mechanism of action.
1.1 Antimicrobial Activity
this compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial membranes, leading to cell lysis. For instance, in studies involving Staphylococcus aureus and Escherichia coli, this compound exhibited effective bactericidal activity at micromolar concentrations .
1.2 Insecticidal Properties
The insecticidal effects of this compound are particularly noteworthy. It has been shown to enhance the lethality of neurotoxic peptides when applied in mixtures, significantly impacting insect larvae . The peptide's ability to form pores in cell membranes is crucial for its insecticidal action, as it leads to osmotic imbalance and cell death.
1.3 Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the selective cytotoxicity of this compound towards cancer cells expressing specific potassium channels. The peptide exhibits a concentration-dependent reduction in viability in hyperpolarized cancer cell lines, such as those expressing Kir2.1 channels . This selective targeting suggests potential therapeutic applications in cancer treatment.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 µM | Membrane disruption |
| Escherichia coli | 10 µM | Membrane disruption |
| Bacillus subtilis | 8 µM | Membrane disruption |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Resting Membrane Potential (mV) | EC50 (µM) | Viability (%) at 10 µM |
|---|---|---|---|
| 293T (Kir2.1+) | -70 | 3.01 | 45 |
| U87 (Glioblastoma) | -30 | >10 | 95 |
| BEN (Lung Cancer) | -60 | 2.96 | 50 |
Case Studies
3.1 Case Study: Antimicrobial Application
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains known for antibiotic resistance. The results indicated that this compound not only inhibited growth but also caused rapid lysis of bacterial cells, showcasing its potential as a novel antimicrobial agent in the face of rising antibiotic resistance .
3.2 Case Study: Insecticidal Application
Field studies demonstrated the effectiveness of this compound when combined with other spider venom components against agricultural pests such as Spodoptera frugiperda. The application led to a significant reduction in pest populations, suggesting practical applications in pest management strategies .
3.3 Case Study: Cancer Treatment Potential
A series of experiments involving human cancer cell lines revealed that this compound selectively targeted cells with hyperpolarized membrane potentials, leading to significant cell death without affecting normal cells. This selectivity highlights its potential use as a targeted cancer therapy, particularly for cancers with similar membrane characteristics .
Preparation Methods
Manual SPPS with Fmoc Chemistry
- Stepwise Assembly: Amino acids are sequentially coupled from the C-terminus to the N-terminus on the resin.
- Side Chain Protection: Amino acid side chains are protected to prevent undesired reactions during synthesis.
- Coupling Efficiency: Use of coupling reagents like PyBOP/DIEA ensures high coupling efficiency.
- Cleavage: The peptide is cleaved from the resin using TFA in the presence of scavengers to prevent side reactions.
- Purification: RP-HPLC purification yields peptides with >95% purity, suitable for biological assays.
Advanced Synthetic Techniques and Modifications
Research on structurally related spider venom peptides indicates that modifications and variations in synthesis can be employed to optimize yield and bioactivity:
- Use of D-Amino Acids: Incorporation of D-amino acids can improve peptide stability and half-life by resisting proteolytic degradation.
- Lipidation and Capping: Some lipopeptides related to this compound are synthesized with fatty amine modifications at the C-terminus to enhance membrane interaction, using stearyl amine coupling via PyBOP/DIEA chemistry.
- Cyclization: For peptides with specific structural requirements, intramolecular cyclization (e.g., urethane ring formation) can be introduced to stabilize conformation.
- Purification and Characterization: Mass spectrometry and HPLC are standard for confirming molecular mass and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Synthetic Method | Solid-phase peptide synthesis (SPPS) with Fmoc chemistry |
| Resin Type | Wang resin or Fmoc-Gln(tBu)-PEG resin |
| Coupling Reagents | PyBOP, DIC, HATU, DMAP, DIEA |
| Deprotection Agent | Piperidine (for Fmoc removal), TFA (for cleavage and side-chain deprotection) |
| Purification Technique | Reverse-phase HPLC |
| Purity Achieved | >95%, up to 99% on request |
| Post-Synthesis Treatment | Optional TFA removal to reduce assay interference |
| Special Modifications | Possible lipidation, D-amino acid incorporation, cyclization for analog peptides |
| Characterization | Mass spectrometry, HPLC, peptide sequencing |
Research Findings on Synthesis Yields and Purity
- Yields for similar peptides synthesized by SPPS typically range from 40% to 70% after purification.
- Purity levels of >95% are routinely achievable with RP-HPLC purification.
- The presence of multiple basic residues in this compound requires careful handling to avoid aggregation and improve solubility during synthesis.
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?
Q. Tables for Reference
| Data Type | Recommended Techniques | Validation Criteria |
|---|---|---|
| Structural Identity | NMR, X-ray crystallography, HR-MS | ≥95% purity, spectral match to literature |
| Bioactivity | IC₅₀ assays, SPR binding kinetics | Dose-response curves with R² > 0.90 |
| Pharmacokinetics | LC-MS/MS, tissue distribution studies | AUC₀–24h ± 15% inter-day variability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
